![molecular formula C19H17N3O4S2 B2999344 methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-88-5](/img/structure/B2999344.png)
methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an acetyl group, a benzothiazole group, and a carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution, and the carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumoral Compounds
This compound has been utilized in the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, displaying promising antitumoral activities against several human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. The structural modifications and their effects on antitumoral activity provide valuable insights for drug development (Queiroz et al., 2010).
Role in Pyridothienopyrimidines Synthesis
Another significant application is in the synthesis of pyridothienopyrimidines, demonstrating the compound's versatility in constructing complex heterocyclic systems. This synthesis route highlights the influence of substituents and reaction conditions on obtaining desired intermediates and final products, which are crucial for developing novel therapeutic agents (Medvedeva et al., 2010).
Microwave-Assisted Synthesis
The compound's reactivity under microwave irradiation has been explored to synthesize novel Pyrido[3,2-f][1,4]thiazepines. This method offers advantages such as better yields and shorter reaction times compared to traditional synthesis methods, showcasing the compound's adaptability to modern synthetic techniques (Faty et al., 2011).
Molecular Docking and Biological Screening
Furthermore, the compound has served as a precursor in the synthesis of various pyridine and fused pyridine derivatives, which were then subjected to molecular docking screenings against specific proteins. This application underscores the potential of such compounds in the discovery of new bioactive molecules with antimicrobial and antioxidant activities (Flefel et al., 2018).
Development of Dual Inhibitors
Research also encompasses the structural modification of this compound to improve metabolic stability for potential use as dual inhibitors of key enzymes. This line of investigation is pivotal for advancing therapeutic strategies against various diseases by targeting specific molecular pathways (Stec et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-10(23)22-8-7-11-14(9-22)28-17(15(11)19(25)26-2)21-16(24)18-20-12-5-3-4-6-13(12)27-18/h3-6H,7-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPONPAEUBTKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.